molecular formula C9H12N2O B3196165 3-[(Methylamino)methyl]benzamide CAS No. 956234-96-1

3-[(Methylamino)methyl]benzamide

Cat. No.: B3196165
CAS No.: 956234-96-1
M. Wt: 164.2 g/mol
InChI Key: PQFGHODEZJAWEU-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]benzamide typically involves the reaction of benzoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of derivatives related to 3-[(methylamino)methyl]benzamide. One notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has shown promising results against Hepatitis B virus (HBV).

Case Study: IMB-0523 as an Anti-HBV Agent

  • Study Overview : The compound was synthesized and evaluated for its antiviral activity against both wild-type and drug-resistant HBV strains.
  • Results :
    • IC50 Values : IMB-0523 demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, outperforming lamivudine (IC50: 7.37 µM for wild-type) .
    • Mechanism : The antiviral effect is attributed to the increased intracellular levels of the host defense factor APOBEC3G (A3G), which inhibits HBV replication .
    • Toxicity and Pharmacokinetics : The compound exhibited low acute toxicity (LD50: 448 mg/kg) in mice and favorable pharmacokinetic properties in rats .

Biochemical Applications

In addition to its antiviral properties, this compound serves as a useful biochemical tool in various laboratory settings.

Buffering Agent

  • Application : It is utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels within a range of 6 to 8.5 .
  • Benefits : This buffering capability is crucial for experiments requiring stable pH conditions to ensure the integrity of biological samples.

Research and Development

The compound is also being explored for its potential in drug discovery and development processes.

Drug Design

  • Focus Area : Researchers are investigating the structure-activity relationship (SAR) of this compound derivatives to optimize their efficacy against various viral infections.
  • Future Directions : Continued exploration may lead to the development of new therapeutic agents that can effectively combat drug-resistant viral strains.

Data Summary Table

Application AreaCompound/DerivativeKey Findings
AntiviralIMB-0523IC50: 1.99 µM (wild-type HBV), low toxicity
Biochemical ToolThis compoundEffective buffering agent in cell cultures
Drug DiscoveryVarious derivativesPotential for developing new antiviral agents

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylamino)methyl]benzamide is unique due to the presence of both a benzamide and a methylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This structural complexity also contributes to its diverse applications in various fields .

Biological Activity

3-[(Methylamino)methyl]benzamide, a compound with the molecular formula C9H12N2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a methylamino group attached to the benzyl carbon. The presence of the methylamino group can enhance its interaction with biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can bind to various receptors, potentially influencing signaling pathways that regulate cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. The compound has demonstrated cytotoxic effects on cancer cell lines, indicating a possible mechanism involving apoptosis induction or cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Antiviral Activity : A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), a derivative related to this compound, revealed significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV. This suggests that similar compounds may share antiviral properties due to structural similarities and mechanisms involving the modulation of intracellular proteins like APOBEC3G .
  • Cytotoxicity Studies : In research examining various benzamide derivatives, compounds structurally related to this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism was linked to increased levels of pro-apoptotic factors .

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide)Antiviral1.99
Benzamide Derivative XCytotoxicityTBD

Properties

IUPAC Name

3-(methylaminomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFGHODEZJAWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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